molecular formula C16H11Cl2N3OS B2627950 N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide CAS No. 400079-04-1

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2627950
CAS No.: 400079-04-1
M. Wt: 364.24
InChI Key: ARUCLCDIFMFIOU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a pyridine ring, and a dichlorophenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 3,4-dichloroaniline with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-(2-pyridinyl)carbamimidic acid
  • N-(3,4-dichlorophenyl)-N’-(6-methyl-2-pyridinyl)urea
  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

Uniqueness

N-(3,4-dichlorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of a thiazole ring, a pyridine ring, and a dichlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)13-4-2-3-7-19-13)15(22)21-10-5-6-11(17)12(18)8-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUCLCDIFMFIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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